REACTION_CXSMILES
|
[CH:1]1[C:8]([CH2:9][C@H:10]([NH2:14])[C:11]([OH:13])=[O:12])=[CH:7][C:5](=[O:6])[C:3](=[O:4])[CH:2]=1.[NH2:15][C@H:16]([C:19]([OH:21])=[O:20])[CH2:17][SH:18]>>[CH:7]1[C:5]([OH:6])=[C:3]([OH:4])[C:2]([S:18][CH2:17][CH:16]([NH2:15])[C:19]([OH:21])=[O:20])=[CH:1][C:8]=1[CH2:9][CH:10]([NH2:14])[C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |